molecular formula C8H5FN4O2 B7866771 2-Fluoro-5-(tetrazol-1-yl)benzoic acid

2-Fluoro-5-(tetrazol-1-yl)benzoic acid

Cat. No.: B7866771
M. Wt: 208.15 g/mol
InChI Key: DJEVDKYZMILXKD-UHFFFAOYSA-N
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Description

2-Fluoro-5-(tetrazol-1-yl)benzoic acid is a fluorinated benzoic acid derivative featuring a tetrazole substituent at the 5-position. The fluorine atom at the 2-position enhances lipophilicity and influences electronic properties, making this compound valuable in pharmaceuticals and agrochemicals.

  • Molecular formula: Likely C₈H₅FN₄O₂ (estimated molecular weight: ~208 g/mol) .
  • Key features: Fluorine enhances bioavailability; tetrazole improves binding affinity to targets like angiotensin II receptors .

Properties

IUPAC Name

2-fluoro-5-(tetrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN4O2/c9-7-2-1-5(3-6(7)8(14)15)13-4-10-11-12-13/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEVDKYZMILXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 2-fluoro-5-(tetrazol-1-yl)benzoic acid with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Estimated) Solubility Trends
This compound C₈H₅FN₄O₂ ~208 Fluorine (2-position), tetrazole (5-position) 1.8–2.3 Moderate in polar solvents
2-Chloro-5-(tetrazol-1-yl)benzoic acid C₈H₅ClN₄O₂ 224.6 Chlorine (2-position), tetrazole (5-position) 2.5–3.0 Lower solubility vs. fluoro analog
5-Fluoro-2-(pyrazol-1-yl)benzoic acid C₁₀H₇FN₂O₂ 206.17 Fluorine (5-position), pyrazole (2-position) 1.5–2.0 Higher solubility in organic phases
4-(Tetrazol-5-yl)benzoic acid C₈H₆N₄O₂ 190.16 Tetrazole (4-position) 1.2–1.7 High aqueous solubility

Key Observations :

  • Fluorine vs. chlorine substitution reduces molecular weight and increases polarity, improving solubility .
  • Pyrazole analogs (e.g., 5-fluoro-2-(pyrazol-1-yl)benzoic acid) exhibit faster reaction kinetics in alkylation processes due to reduced steric hindrance .
  • Tetrazole position (4 vs. 5) significantly affects binding affinity in receptor-targeted applications .
Angiotensin II Receptor Antagonism
  • CV-11974’s IC₅₀ for AII receptor binding is 1.12 × 10⁻⁷ M, with fluorine and tetrazole critical for potency .
  • 2-Chloro analog : Higher lipophilicity may prolong metabolic half-life but reduce target selectivity compared to the fluoro derivative .

Extraction and Stability

  • Extraction Efficiency : Benzoic acid derivatives with electron-withdrawing groups (e.g., fluorine, tetrazole) exhibit faster extraction rates in emulsion liquid membranes due to higher distribution coefficients (e.g., benzoic acid: m = 12.5 vs. acetic acid: m = 0.8) .
  • Stability : Fluorine reduces susceptibility to oxidative degradation compared to chloro or methyl analogs .

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